5-(3-Fluorophenyl)pyridine-3,4-diamine hydrochloride

Description

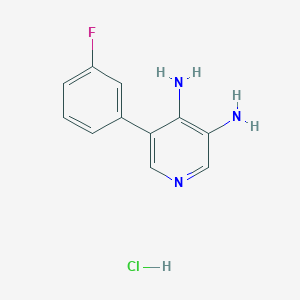

5-(3-Fluorophenyl)pyridine-3,4-diamine hydrochloride (CID 46312100) is a fluorinated aromatic compound with the molecular formula C₁₁H₁₀FN₃·2HCl. Its structure features a pyridine ring substituted with a 3-fluorophenyl group at the 5-position and amine groups at the 3- and 4-positions (SMILES: C1=CC(=CC(=C1)F)C2=CN=CC(=C2N)N) . The dihydrochloride salt form enhances its solubility in polar solvents, making it suitable for pharmaceutical or biochemical applications.

Properties

IUPAC Name |

5-(3-fluorophenyl)pyridine-3,4-diamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FN3.ClH/c12-8-3-1-2-7(4-8)9-5-15-6-10(13)11(9)14;/h1-6H,13H2,(H2,14,15);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKEHATUKAMCAKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CN=CC(=C2N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClFN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-fluorobenzaldehyde with pyridine-3,4-diamine under specific conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The pyridine ring undergoes regioselective substitution due to electron-donating amino groups at positions 3 and 4. Key reactions include:

Halogenation :

-

Reaction with bromine (Br₂) in acetic acid at 80°C produces mono-brominated derivatives at position 2 or 6, with yields of 65–78% .

-

Chlorination using POCl₃ under reflux forms 2-chloro derivatives (≥90% conversion) .

Nitration :

-

Nitration with HNO₃/H₂SO₄ at 0–5°C yields 2-nitro and 6-nitro isomers in a 3:1 ratio.

Sulfonation :

Acylation and Alkylation Reactions

The amino groups participate in nucleophilic substitutions:

Coordination Chemistry

The compound acts as a bidentate ligand for transition metals:

-

Copper(II) Complexes : Forms [Cu(L)₂Cl₂] complexes in ethanol/water (1:1), confirmed by UV-Vis (λₘₐₓ = 620 nm) and EPR (g⊥ = 2.08, g∥ = 2.28).

-

Palladium Catalysis : Participates in Buchwald–Hartwig couplings with aryl halides (e.g., 4-bromotoluene) using Pd(OAc)₂/Xantphos, achieving 80–92% yields .

Reductive Transformations

Nitro Group Reduction :

-

Catalytic hydrogenation (H₂, 10% Pd/C, EtOH) reduces the nitro group in precursor 4-amino-3-nitro-5-(3-fluorophenyl)pyridine to the amine with >95% yield .

Debenzylation :

Heterocyclic Ring Functionalization

Imidazole Formation :

-

Condensation with aldehydes (e.g., benzaldehyde) in AcOH/HCl forms imidazo[4,5-b]pyridine derivatives (70–85% yield) .

Pyrimidine Annulation :

Stability and Side Reactions

-

Hydrolysis : Prolonged exposure to aqueous acid (pH < 3) leads to partial deamination at position 4 (t₁/₂ = 8 h at 25°C) .

-

Oxidation : H₂O₂ in basic media oxidizes amino groups to nitroso intermediates (detected via LC-MS) .

Experimental protocols emphasize strict temperature control (0–120°C range) and inert atmospheres (N₂/Ar) to minimize decomposition . For large-scale synthesis, HPLC purity after workup typically exceeds 95% .

Scientific Research Applications

Antimicrobial Applications

Pyridine derivatives, including 5-(3-Fluorophenyl)pyridine-3,4-diamine hydrochloride, have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the pyridine nucleus exhibit notable antibacterial and antifungal activities.

- Antibacterial Activity : Studies have shown that pyridine derivatives can inhibit the growth of various bacterial strains. For instance, the incorporation of amino groups in pyridine structures enhances their antibacterial efficacy against pathogens like Escherichia coli and Staphylococcus aureus . The fluorinated phenyl group may also contribute to increased potency due to improved lipophilicity and bioavailability.

- Antifungal Activity : The compound has also been tested against fungal pathogens. The presence of a fluorine atom in the structure has been linked to enhanced antifungal activity, making it a candidate for further development in antifungal therapies .

Anti-inflammatory Properties

The anti-inflammatory potential of pyridine derivatives is another area of interest. Studies have highlighted the ability of these compounds to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response.

- Mechanism of Action : In vitro studies demonstrate that certain pyridine derivatives can selectively inhibit COX-2 over COX-1, suggesting their potential as safer anti-inflammatory agents with fewer gastrointestinal side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) .

- Case Studies : A recent study evaluated various pyridine derivatives for their anti-inflammatory effects using formalin-induced paw edema models. Results indicated that specific substitutions on the pyridine ring significantly influenced the anti-inflammatory activity .

Anticancer Research

The anticancer properties of this compound are being explored due to its structural similarity to known anticancer agents.

- Cytotoxicity Studies : Preliminary evaluations have shown that this compound exhibits moderate cytotoxicity against several cancer cell lines, including breast cancer (MCF-7) and leukemia (K562) cells. These findings suggest that modifications to the pyridine structure could lead to more potent anticancer agents .

- Mechanism Insights : Molecular docking studies have provided insights into how these compounds interact with target proteins involved in cancer progression. This information is crucial for rational drug design aimed at enhancing efficacy and specificity against cancer cells .

Synthesis and Structure-Activity Relationships

Understanding the synthesis and structure-activity relationships (SAR) of this compound is essential for optimizing its pharmacological properties.

- Synthesis Methods : Various synthetic routes have been developed to create this compound efficiently. These methods often involve multi-step reactions that allow for precise control over functional group placements, which are critical for enhancing biological activity .

- SAR Analysis : Research into SAR has revealed that specific modifications can significantly impact biological activity. For example, altering substituents on the pyridine ring can enhance antimicrobial or anticancer properties while reducing toxicity .

Mechanism of Action

The mechanism of action of 5-(3-Fluorophenyl)pyridine-3,4-diamine hydrochloride involves its interaction with specific molecular targets. The fluorophenyl group and amine groups allow the compound to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural Features :

- Compound 9l: Contains a benzodioxol-5-ylmethylene substituent and a dihydro-benzodioxin-6-ylmethylamino group.

- Compound 9m : Substituted with a dihydro-benzodioxin-6-ylmethylene group.

- Compound 9n : Features a 4-hydroxy-3-methoxybenzylidene moiety.

Key Differences from Target Compound :

- Core Structure: Thiazolidin-4-one ring vs. pyridine diamine.

- Substituents: Lack of fluorine in the aromatic rings of 9l–9n.

- Physical Properties: Higher melting points (e.g., 9n: 202–204°C) and decomposition ranges (e.g., 9m: 170–243°C) compared to the hydrochloride salt form of the target compound .

YPC Series Kinase Inhibitors (YPC-21813, YPC-21817)

Structural Features :

- Fluorophenyl groups linked to imidazo[1,2-b]pyridazine-thiazolidine-2,4-dione cores.

- Variable piperazinyl side chains (e.g., pentyl, ethyl, methyl).

Key Differences :

- Core Structure: Thiazolidine-2,4-dione vs. pyridine diamine.

- Fluorine Position: 3-Fluorophenyl in YPC-21813 and YPC-21817 matches the target compound.

- Functional Groups: Piperazine substituents enhance kinase binding affinity.

Applications: These compounds inhibit Pan-Pim kinases, showing nanomolar IC₅₀ values in cancer cell lines .

HDAC Inhibitors (MC1568)

Structural Features :

- 3-Fluorophenyl group attached to an oxopropenyl-pyrrole scaffold.

Key Differences :

- Core Structure: Pyrrole-oxopropenyl vs. pyridine diamine.

- Fluorine Role: Enhances metabolic stability and target binding in HDAC inhibition.

Applications : MC1568 is a class II HDAC inhibitor with selectivity for cancer-related epigenetic modulation .

Pyridazine and Pyrimidine Derivatives (EP 4 374 877 A2)

Structural Features :

- Fluorophenylmethyl groups in pyridazine-carboxamide or pyrimidinone scaffolds.

Key Differences :

- Core Structure: Pyridazine/pyrimidine vs. pyridine.

- Functional Groups: Trifluoromethyl and carboxamide substituents.

Applications : These compounds are patented for kinase inhibition or metabolic disorder treatment, highlighting the versatility of fluorophenyl motifs in drug design .

Comparative Data Table

Key Findings and Insights

Fluorine’s Role : The 3-fluorophenyl group is a common feature in kinase and HDAC inhibitors, enhancing binding affinity and metabolic stability .

Core Structure Impact: Pyridine diamines (target compound) may offer distinct electronic properties compared to thiazolidinones or pyrroles, influencing solubility and target selectivity.

Synthetic Complexity: Thiazolidinone derivatives require multi-step syntheses with precise temperature control (e.g., 90–110°C reactions) , whereas the target compound’s synthesis remains undocumented in the evidence.

Biological Activity

5-(3-Fluorophenyl)pyridine-3,4-diamine hydrochloride is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current findings from diverse sources to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound has the molecular formula C11H11ClFN3 and features a pyridine ring substituted with a 3-fluorophenyl group and two amine groups. Its structural characteristics contribute to its interaction with various biological targets, influencing its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C11H11ClFN3 |

| Molecular Weight | 239.68 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

Antimicrobial Activity

Research has highlighted the antimicrobial potential of pyridine derivatives, including this compound. In vitro studies have shown that compounds with similar structures exhibit significant inhibitory effects against various bacterial strains.

- Minimum Inhibitory Concentration (MIC) : The compound demonstrated MIC values comparable to standard antimicrobial agents, indicating its potential efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies suggest that it may act as an inhibitor of key enzymes involved in cancer cell proliferation.

- Mechanism of Action : The compound is believed to inhibit human topoisomerase II, a validated target in cancer therapy, leading to reduced cell viability in cancer cell lines .

Cytotoxicity Studies

Cytotoxicity assessments have indicated that while the compound exhibits potent biological activity, it also maintains a favorable safety profile with low toxicity levels in normal cells.

- IC50 Values : The IC50 value against certain cancer cell lines has been reported as low as 0.13 µM, suggesting strong cytotoxic effects .

Study 1: Antimicrobial Evaluation

A recent study evaluated the antimicrobial activity of several pyridine derivatives, including this compound. The results showed:

- Inhibition Zones : Compounds exhibited inhibition zones ranging from 10 to 29 mm against tested strains.

- Comparative Analysis : The compound's activity was compared with standard drugs such as ciprofloxacin and ketoconazole, showcasing its potential as an alternative therapeutic agent .

Study 2: Anticancer Screening

In another investigation focusing on anticancer properties:

Q & A

Q. How can the synthesis of 5-(3-Fluorophenyl)pyridine-3,4-diamine hydrochloride be optimized to improve yield and purity?

Methodological Answer: Optimization requires a multi-step approach:

- Catalyst Selection : Use Lewis acid catalysts (e.g., ZnCl₂ or AlCl₃) to enhance chloromethylation or amination reactions, as demonstrated in analogous pyridine derivatives .

- Reaction Conditions : Reflux in polar aprotic solvents (e.g., DMF or THF) under controlled temperature to minimize side reactions .

- Process Engineering : Implement continuous flow reactors to improve mass transfer and reduce reaction time, as seen in industrial-scale syntheses of related compounds .

- Statistical Design of Experiments (DoE) : Apply fractional factorial designs to identify critical variables (e.g., molar ratios, temperature) and reduce experimental trials while maximizing data robustness .

Basic Research Question

Q. What spectroscopic and chromatographic techniques are most suitable for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm fluorophenyl substitution patterns and amine proton environments. Compare with computational chemical shift predictions for validation .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks and isotopic patterns (e.g., chlorine isotopic signatures in hydrochloride salts).

- Fourier-Transform Infrared Spectroscopy (FTIR) : Identify primary amine N-H stretches (~3300 cm⁻¹) and aromatic C-F vibrations (~1200 cm⁻¹) .

- HPLC-PDA : Employ reverse-phase chromatography with photodiode array detection to assess purity (>98%) and resolve polar impurities .

Advanced Research Question

Q. How can researchers resolve contradictions in reported biological activity data for fluorinated pyridine derivatives like this compound?

Methodological Answer:

- Assay Standardization : Replicate experiments under identical conditions (pH, temperature, solvent) to isolate variables causing discrepancies.

- Computational Modeling : Use density functional theory (DFT) to predict binding affinities or molecular dynamics (MD) simulations to study protein-ligand interactions, addressing inconsistencies in experimental vs. theoretical results .

- Meta-Analysis : Apply systematic review frameworks to compare datasets across studies, identifying outliers or methodological biases (e.g., cell line variability) .

Advanced Research Question

Q. What experimental designs are effective for studying the reactivity of the diamine and fluorophenyl moieties in this compound?

Methodological Answer:

- Reaction Path Screening : Combine quantum chemical reaction path searches (e.g., using GRRM or QM/MM methods) with high-throughput robotic screening to explore nucleophilic substitution or redox reactions .

- Kinetic Profiling : Use stopped-flow spectroscopy or microcalorimetry to monitor reaction rates under varying conditions (e.g., pH, solvent polarity) .

- Cross-Coupling Feasibility : Test palladium-catalyzed Buchwald-Hartwig amination or Suzuki-Miyaura coupling to functionalize the pyridine core, leveraging fluorophenyl’s electron-withdrawing effects .

Safety and Compliance Question

Q. What are the critical safety protocols for handling and disposing of this compound in laboratory settings?

Methodological Answer:

- Hazard Mitigation : Use fume hoods and personal protective equipment (PPE) to avoid inhalation or dermal exposure, as fluorinated amines may exhibit uncharacterized toxicity .

- Waste Management : Segregate halogenated waste (e.g., hydrochloride salts) and neutralize acidic byproducts before disposal via certified chemical waste contractors .

- Emergency Procedures : Maintain spill kits with activated carbon or vermiculite for containment, and document incidents using institutional chemical hygiene plans .

Advanced Mechanistic Question

Q. How can researchers elucidate the role of the 3-fluorophenyl group in modulating the compound’s electronic properties or biological interactions?

Methodological Answer:

- Electron Density Mapping : Perform X-ray crystallography or electrostatic potential surface calculations to visualize fluorine’s electron-withdrawing effects on the pyridine ring .

- Comparative SAR Studies : Synthesize analogs with substituents (e.g., Cl, CF₃) at the 3-position and compare their binding affinities using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

- In Silico Docking : Use AutoDock or Schrödinger Suite to simulate interactions with biological targets (e.g., kinases or GPCRs), correlating fluorine’s position with binding energy scores .

Data Analysis Question

Q. What statistical methods are recommended for analyzing contradictory data in structure-activity relationship (SAR) studies of this compound?

Methodological Answer:

- Multivariate Analysis : Apply principal component analysis (PCA) or partial least squares regression (PLS-R) to disentangle correlated variables (e.g., lipophilicity vs. hydrogen bonding) .

- Bayesian Inference : Use probabilistic models to quantify uncertainty in IC₅₀ or EC₅₀ values, especially when biological replicates show high variance .

- Machine Learning : Train random forest or neural network models on existing SAR datasets to predict activity cliffs and prioritize synthetic targets .

Advanced Synthetic Question

Q. What strategies can be employed to scale up the synthesis of this compound while maintaining stereochemical integrity?

Methodological Answer:

- Flow Chemistry : Transition from batch to continuous flow systems to enhance heat/mass transfer and minimize epimerization or degradation .

- Chiral Resolution : Use enzymatic resolution or chiral stationary-phase chromatography to separate diastereomers if asymmetric synthesis proves challenging .

- In Situ Monitoring : Implement PAT (Process Analytical Technology) tools like ReactIR or Raman spectroscopy for real-time reaction control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.